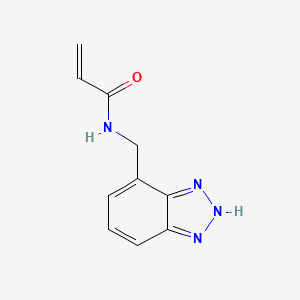

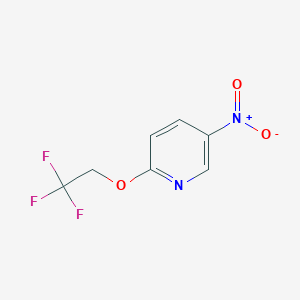

![molecular formula C18H23N3 B2500149 {4-[2-amino-1-(2,3-dihydro-1H-indol-1-yl)ethyl]phenyl}dimethylamine CAS No. 954568-18-4](/img/structure/B2500149.png)

{4-[2-amino-1-(2,3-dihydro-1H-indol-1-yl)ethyl]phenyl}dimethylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

{4-[2-amino-1-(2,3-dihydro-1H-indol-1-yl)ethyl]phenyl}dimethylamine is a useful research compound. Its molecular formula is C18H23N3 and its molecular weight is 281.403. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Sigma-1 Receptor Mediated Roles in Tissue Protection and Regeneration A study delves into the potential sigma-1 receptor-mediated roles of N,N-dimethyltryptamine (DMT), a compound structurally related to the aforementioned chemical, emphasizing its significance beyond psychotropic effects. DMT is identified as an endogenous ligand for the sigma-1 receptor, hinting at its involvement in cellular protective mechanisms, tissue regeneration, and immune system modulation. This discovery underscores the compound's potential beyond its neurological activity, suggesting broader biological functions and offering new avenues for medical therapy development (Frecska et al., 2013).

Bioactivities of Dietary Phenolamides Research into phenolamides, which share a similar concern for the interaction between phenolic compounds and amino acid derivatives, points towards their significant health benefits. Dietary phenolamides, a category of compounds that includes various hydroxycinnamic acid amides, have been shown to possess anti-inflammatory and antioxidant properties. This line of research highlights the importance of understanding the chemistry and biological activity of compounds derived from the interaction of amino acids with phenolic structures, potentially relevant to the compound (Wang et al., 2020).

Applications in Advanced Oxidation Processes The exploration of advanced oxidation processes (AOPs) for the degradation of organic pollutants underscores the relevance of understanding the chemical behavior of complex organic compounds, including those similar to the specified chemical structure. Studies focusing on the kinetics, mechanisms, and by-products of AOPs applied to organic contaminants reveal the intricate interactions between these compounds and reactive species. This research domain offers insights into the environmental fate and treatment strategies for a wide array of organic chemicals, potentially including the compound of interest (Qutob et al., 2022).

Microbial Metabolites and Non-Alcoholic Fatty Liver Disease The study of aromatic amino acids and their microbial metabolites highlights the intricate relationship between metabolism, microbiota, and disease states such as non-alcoholic fatty liver disease (NAFLD). Understanding how derivatives of aromatic amino acids, produced through microbial activity, influence disease mechanisms offers a valuable perspective on the systemic impacts of bioactive compounds. This research emphasizes the complexity of metabolic interactions and their relevance to health and disease, providing a context for evaluating the systemic effects of similar compounds (Shcherbakova et al., 2020).

Mécanisme D'action

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that influences a variety of biological activities . The interaction often results in changes at the molecular level, which can lead to observable effects at the cellular and organismal levels.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations can result in a variety of outcomes, depending on the specific biological activity being influenced.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it is likely that the effects of this compound’s action would be observable at both the molecular and cellular levels.

Propriétés

IUPAC Name |

4-[2-amino-1-(2,3-dihydroindol-1-yl)ethyl]-N,N-dimethylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3/c1-20(2)16-9-7-15(8-10-16)18(13-19)21-12-11-14-5-3-4-6-17(14)21/h3-10,18H,11-13,19H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQCDZEWIWQFYKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CN)N2CCC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-phenyl-4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2500068.png)

![4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2500069.png)

![(E)-4-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide](/img/structure/B2500071.png)

![5-[[4-(diethylamino)phenyl]methylene]-2,4-Thiazolidinedione](/img/structure/B2500072.png)

![5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2500077.png)

![4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B2500081.png)

![Pyridinium, 4-[(E)-(1,3-dihydro-5,6-dimethoxy-1-oxo-2H-inden-2-ylidene)methyl]-1-(phenylmethyl)-, bromide (1:1)](/img/structure/B2500082.png)

![N-[(3-Methoxycyclobutyl)methyl]prop-2-enamide](/img/structure/B2500084.png)